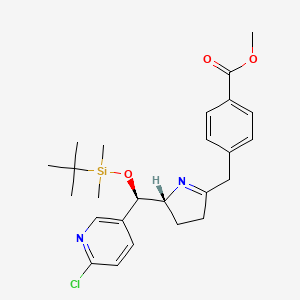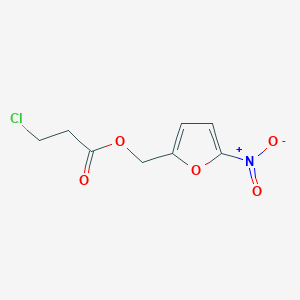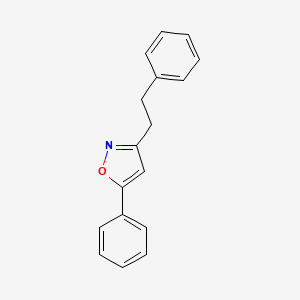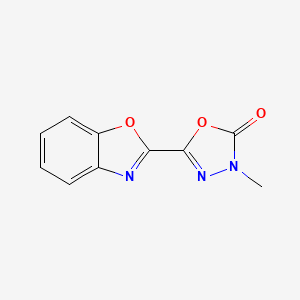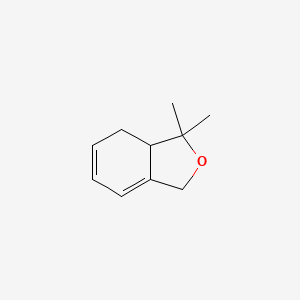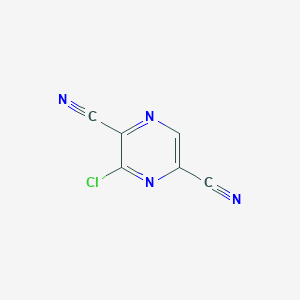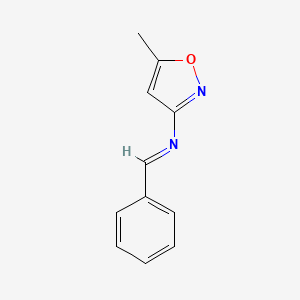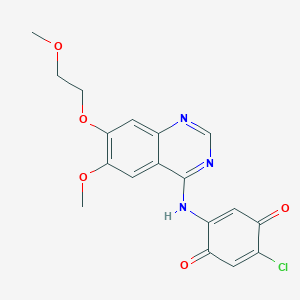
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a complex organic compound with a molecular formula of C18H16ClN3O5 . This compound is characterized by its unique structure, which includes a quinazoline moiety and a cyclohexa-2,5-diene-1,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves multiple stepsThe final step involves the chlorination and coupling with the cyclohexa-2,5-diene-1,4-dione moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(6-methoxyquinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
- 2-Chloro-5-(7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
The uniqueness of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methoxyethoxy groups can enhance its solubility and interaction with biological targets .
Eigenschaften
CAS-Nummer |
870959-62-9 |
|---|---|
Molekularformel |
C18H16ClN3O5 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
2-chloro-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H16ClN3O5/c1-25-3-4-27-17-8-12-10(5-16(17)26-2)18(21-9-20-12)22-13-7-14(23)11(19)6-15(13)24/h5-9H,3-4H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
JJWDGFHYXVCNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


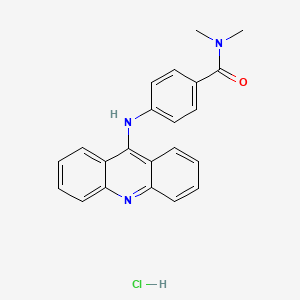
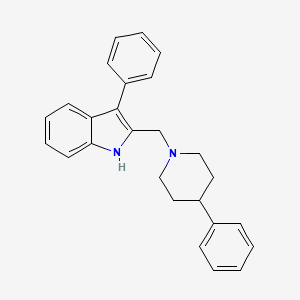
![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
